N-(3-chloro-4-methylphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-(3-CHLORO-4-METHYLPHENYL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is an organic compound with a complex structure that includes a chlorinated phenyl group, a dimethylisoxazole ring, and a pyridine carboxamide moiety
Preparation Methods
The synthesis of N4-(3-CHLORO-4-METHYLPHENYL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 3-chloro-4-methylphenylamine with appropriate reagents to form the isoxazole ring, followed by the introduction of the pyridine carboxamide group under controlled conditions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
N~4~-(3-CHLORO-4-METHYLPHENYL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced products.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
N~4~-(3-CHLORO-4-METHYLPHENYL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N4-(3-CHLORO-4-METHYLPHENYL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, but it is believed that the compound’s structure allows it to interact with multiple targets, contributing to its diverse biological activities.
Comparison with Similar Compounds
N~4~-(3-CHLORO-4-METHYLPHENYL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has a thiazole ring instead of an isoxazole ring and exhibits different biological activities.
3-Chloro-4-methylphenyl isocyanate: This compound has an isocyanate group instead of a carboxamide group and is used in different chemical reactions.
4-Chloro-N-methylpyridine-2-carboxamide: This compound has a similar pyridine carboxamide structure but lacks the isoxazole and chlorinated phenyl groups.
Properties
Molecular Formula |
C16H14ClN3O2 |
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Molecular Weight |
315.75 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H14ClN3O2/c1-8-4-5-11(7-13(8)17)19-15(21)12-6-9(2)18-16-14(12)10(3)20-22-16/h4-7H,1-3H3,(H,19,21) |
InChI Key |
HFDKNLYXHCBEGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C3C(=NOC3=NC(=C2)C)C)Cl |
Origin of Product |
United States |
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